n-(1,2-Dihydroacenaphthylen-5-yl)benzamide
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Overview
Description
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide, also known as DAB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. DAB is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon (PAH) that has been found to have anti-inflammatory and anti-cancer properties. DAB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. This compound has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. This compound has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal models, this compound has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. Another advantage is the ability to synthesize this compound using various methods, which allows for flexibility in experimental design. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on n-(1,2-Dihydroacenaphthylen-5-yl)benzamide. One area of research could focus on optimizing its synthesis method to improve efficiency and yield. Another area of research could involve studying its mechanism of action in more detail to improve its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1,2-dihydroacenaphthylene with benzoyl chloride in the presence of a base. Another method involves the reaction of 1,2-dihydroacenaphthylene with benzoyl isocyanate in the presence of a catalyst. The synthesis of this compound has also been achieved using microwave-assisted reactions, which have been shown to be more efficient and faster than traditional methods.
Scientific Research Applications
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been found to have anti-cancer properties. Studies have shown that this compound induces apoptosis in cancer cells and inhibits tumor growth in animal models.
properties
CAS RN |
30806-65-6 |
---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
InChI |
InChI=1S/C19H15NO/c21-19(15-5-2-1-3-6-15)20-17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2,(H,20,21) |
InChI Key |
HDSZLWXQHVRZIQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4 |
Other CAS RN |
30806-65-6 |
Origin of Product |
United States |
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